6-O-(Triisopropylsilyl)-D-galactal 6-O-(Triisopropylsilyl)-D-galactal
Brand Name: Vulcanchem
CAS No.: 166021-01-8
VCID: VC20915185
InChI: InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1
SMILES: CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O
Molecular Formula: C15H30O4Si
Molecular Weight: 302.48 g/mol

6-O-(Triisopropylsilyl)-D-galactal

CAS No.: 166021-01-8

Cat. No.: VC20915185

Molecular Formula: C15H30O4Si

Molecular Weight: 302.48 g/mol

* For research use only. Not for human or veterinary use.

6-O-(Triisopropylsilyl)-D-galactal - 166021-01-8

Specification

CAS No. 166021-01-8
Molecular Formula C15H30O4Si
Molecular Weight 302.48 g/mol
IUPAC Name (2R,3R,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Standard InChI InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1
Standard InChI Key VYZHAYQIZWKLNP-RBSFLKMASA-N
Isomeric SMILES CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O
SMILES CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O

Introduction

Chemical Structure and Identification

6-O-(Triisopropylsilyl)-D-galactal belongs to the class of galactose derivatives, specifically modified sugars featuring a protective silyl group. The compound consists of a D-galactal core structure with a triisopropylsilyl (TIPS) protecting group selectively positioned at the 6-position of the galactal structure . This selective protection is crucial for enabling reactions at other functional groups within the molecule.

Chemical Identification

The compound can be identified through several established chemical identifiers as presented in Table 1:

ParameterInformation
CAS Number166021-01-8
Molecular FormulaC₁₅H₃₀O₄Si
Molecular Weight302.49 g/mol
IUPAC Name(2R,3R,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Standard InChIInChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1
Standard InChIKeyVYZHAYQIZWKLNP-RBSFLKMASA-N
Table 1: Chemical identifiers for 6-O-(Triisopropylsilyl)-D-galactal

Alternative Nomenclature

The compound is also known by several synonyms, which reflect its chemical structure from different perspectives:

  • 1,5-Anhydro-2-deoxy-6-O-(triisopropylsilyl)-D-lyxo-hex-1-enitol

  • 2,6-Anhydro-5-deoxy-1-O-[tris(1-methylethyl)silyl]-D-arabino-hex-5-enitol

  • (2R,3R,4R)-2-(((Triisopropylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diol

Physical and Chemical Properties

6-O-(Triisopropylsilyl)-D-galactal possesses distinctive physical and chemical properties that determine its behavior in various chemical reactions and applications.

Physical Properties

The compound exists as a colorless, clear liquid at room temperature with specific physical characteristics as detailed in Table 2:

PropertyValue
Physical StateClear Liquid
ColorColorless
Flash Point110°C
SolubilityEnhanced solubility in organic solvents
Table 2: Physical properties of 6-O-(Triisopropylsilyl)-D-galactal

Chemical Properties

The triisopropylsilyl group at the 6-position significantly influences the compound's chemical behavior:

  • The TIPS group enhances stability by protecting the hydroxyl group at the 6-position from unwanted reactions.

  • The steric bulk of the triisopropylsilyl group contributes to its selective reactivity patterns.

  • The compound maintains the reactivity of the galactal double bond, allowing for selective transformations.

  • The hydrophobic nature imparted by the triisopropylsilyl group affects solubility and intermolecular interactions .

Applications in Research and Development

6-O-(Triisopropylsilyl)-D-galactal serves multiple functions across various scientific disciplines, making it a valuable compound in advanced research applications.

Organic Synthesis

In the realm of organic synthesis, this compound plays a pivotal role as a building block with selective reactivity:

  • The triisopropylsilyl group functions as a protecting group, allowing chemists to selectively modify other functional groups without interference.

  • The compound enables regioselective reactions by masking specific hydroxyl groups while leaving others available for transformation.

  • Its structure facilitates stereocontrolled reactions, particularly important in carbohydrate chemistry where stereochemistry is critical .

Carbohydrate Chemistry

The compound is particularly valuable in carbohydrate chemistry research:

  • It serves as an intermediate in the synthesis of glycosides and oligosaccharides.

  • The protected galactal structure enables controlled glycosylation reactions with defined stereochemistry.

  • The compound facilitates the study of complex sugar structures and their interactions with biological systems .

Pharmaceutical Development

In pharmaceutical research, 6-O-(Triisopropylsilyl)-D-galactal has shown promising applications:

  • The compound and its derivatives are utilized in the development of drugs targeting carbohydrate-related diseases.

  • Recent research has explored its potential in creating selective inhibitors for galectin-8, a protein involved in tumor progression and metastasis .

  • Modified derivatives have demonstrated effects on cytokine secretion, suggesting potential anti-inflammatory applications .

Structure-Activity Relationships and Biological Interactions

Recent research has revealed important insights into how 6-O-(Triisopropylsilyl)-D-galactal and its derivatives interact with biological targets.

Interaction with Galectin-8

X-ray crystallographic studies have elucidated the binding modes of D-galactal derivatives with galectin-8N, the N-terminal domain of galectin-8:

  • The O4 and O6 of the D-galactal portion bind to galectin-8N in a manner similar to corresponding oxygens in D-galactosides.

  • Specifically, the O4 engages in a hydrogen-bonding network with Arg45, Arg69, and His65 residues.

  • The O6 forms hydrogen bonding interactions with Asn79, which is critical for recognition .

Structure-Guided Design of Derivatives

Research has utilized the D-galactal structure as a scaffold for developing selective inhibitors:

  • Quantum mechanical calculations have revealed that interactions between the LUMO of Arg45 and the HOMO of O4, along with the HOMO of the olefin in the galactal ring, contribute to high affinity and selectivity for galectin-8N.

  • Certain derivatives have demonstrated 15-fold selectivity for galectin-8N over other galectins like galectin-3 .

  • Selected D-galactal-benzimidazole hybrid compounds have shown biological effects, reducing the secretion of proinflammatory cytokines (IL-6 and IL-8) in a dose-dependent manner .

SupplierCatalog NumberPurityFormAvailable Sizes
Cym-it QuímicaIN-DA003NBN>97.0% (GC)Not specifiedCustom
Cym-it Química3D-MT04315Min. 95%Not specified250mg, 1g, 2g
VWRTCT1935-200MG≥97.0% (GC)Clear Liquid200mg
CP Lab SafetyALA-O159891-100mgmin 97% (GC)Not specified100mg
Table 3: Commercial availability of 6-O-(Triisopropylsilyl)-D-galactal

Price Range and Delivery

The compound's pricing varies significantly between suppliers and quantities:

  • Prices range from approximately 538€ to 2,016€ depending on quantity and supplier.

  • Estimated delivery times vary between 5 days and several weeks, depending on the supplier and location .

Synthesis Methods and Reactions

The synthesis of 6-O-(Triisopropylsilyl)-D-galactal involves several specialized chemical techniques and reactions.

Protection Strategies

The key synthetic approach involves selective protection of the hydroxyl group at the 6-position:

  • The triisopropylsilyl group is introduced using triisopropylsilyl chloride (TIPS-Cl) under basic conditions.

  • This selective protection allows for further modifications at other positions of the galactal structure.

  • The protecting group can be removed under mild conditions when desired, typically using fluoride sources like tetrabutylammonium fluoride (TBAF).

Related Synthetic Approaches

Similar approaches are used for other sugar derivatives:

  • Palladium-catalyzed coupling reactions have been reported for related compounds such as the coupling of metalated aromatics with 1-iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal .

  • These synthetic methods are crucial for developing structure-activity relationships and exploring the biological properties of these compounds.

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